2-bromo-N-(2,5-dimethylphenyl)butanamide

Physicochemical Properties Drug Discovery Medicinal Chemistry

Research pain point: Non-halogenated or chlorinated analogs lack a versatile synthetic handle for analog library generation, leading to stalled SAR studies. Solution: 2-Bromo-N-(2,5-dimethylphenyl)butanamide (CAS 924975-61-1) provides a quantifiable differentiation advantage: - Bromine at the 2-position enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) - cLogP ~2.8 - optimized for cellular permeability vs non-brominated (cLogP ~2.1) - GHS hazard-classified (H302, H315, H319, H335) for precise lab safety protocols ≥95% purity, research-use only. Immediate supply chain fulfillment.

Molecular Formula C12H16BrNO
Molecular Weight 270.17
CAS No. 924975-61-1
Cat. No. B2859824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2,5-dimethylphenyl)butanamide
CAS924975-61-1
Molecular FormulaC12H16BrNO
Molecular Weight270.17
Structural Identifiers
SMILESCCC(C(=O)NC1=C(C=CC(=C1)C)C)Br
InChIInChI=1S/C12H16BrNO/c1-4-10(13)12(15)14-11-7-8(2)5-6-9(11)3/h5-7,10H,4H2,1-3H3,(H,14,15)
InChIKeyKQZPDVNXBCUMIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-(2,5-dimethylphenyl)butanamide: Identity & Procurement


2-Bromo-N-(2,5-dimethylphenyl)butanamide is a brominated aromatic amide building block with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol. It is classified as a research-use-only (RUO) organic compound . The compound is characterized by a 2-bromobutanamide core linked to a 2,5-dimethylphenyl group. Its canonical SMILES is CCC(Br)C(=O)NC1=CC(C)=CC=C1C, and its InChI Key is KQZPDVNXBCUMIP-UHFFFAOYSA-N . As a building block, it is cataloged by several chemical suppliers for use in synthetic chemistry and early-stage drug discovery, typically offered at a purity of at least 95% .

2-Bromo-N-(2,5-dimethylphenyl)butanamide: In-Class Substitution Risks


The 2-bromo-N-(2,5-dimethylphenyl)butanamide scaffold cannot be arbitrarily substituted with other 2,5-dimethylphenyl amides or alternative halogenated butanamides due to quantifiable differences in physicochemical properties, reactivity, and safety profiles. The presence and position of the bromine atom on the butanamide chain directly influences key parameters such as molecular weight, lipophilicity (cLogP), hydrogen bonding capacity, and hazard classification . For example, substituting the bromine with hydrogen or chlorine yields analogs with significantly different molecular weights and predicted LogP values, which can alter compound solubility, membrane permeability, and metabolic stability in biological assays . Furthermore, the bromine atom serves as a critical synthetic handle for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a functional utility absent in non-halogenated or differently halogenated analogs . Procuring a 'similar' compound without verifying these specific, data-backed differentiators risks experimental failure, inconsistent results, and wasted resources. The following section provides the quantitative evidence required for an informed, de-risked purchasing decision.

2-Bromo-N-(2,5-dimethylphenyl)butanamide: Procurement Evidence Guide


Physicochemical Properties vs. Non-Halogenated Analog

The presence of a bromine atom at the 2-position of the butanamide chain in 2-bromo-N-(2,5-dimethylphenyl)butanamide (Target) results in a quantifiably higher molecular weight and altered lipophilicity compared to its non-halogenated analog, N-(2,5-dimethylphenyl)butanamide (Comparator). The increased molecular weight (270.17 vs. 191.27 g/mol) and the presence of a heavy halogen are key differentiators in downstream applications such as mass spectrometry and fragment-based drug design . The predicted LogP for the target compound is approximately 2.8, while the non-halogenated analog has a lower predicted LogP of 2.1 . This difference of +0.7 LogP units can significantly impact membrane permeability and solubility in biological assays, making the target compound a more lipophilic probe .

Physicochemical Properties Drug Discovery Medicinal Chemistry Compound Selection

Safety Profile: Hazard Classification & Handling

2-Bromo-N-(2,5-dimethylphenyl)butanamide is classified with specific GHS hazard statements that differentiate it from non-halogenated analogs. The target compound carries H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . In contrast, the non-brominated analog N-(2,5-dimethylphenyl)butanamide is typically classified only as an irritant with a 'Warning' signal word, but specific H-statements are less consistently reported across vendors, indicating a potentially lower hazard profile . This quantitative difference in hazard communication translates directly to different requirements for personal protective equipment (PPE), ventilation, and waste disposal, which must be factored into procurement and laboratory operational planning.

Chemical Safety Laboratory Handling Procurement Compliance Risk Assessment

Synthetic Utility: Bromine Cross-Coupling Handle

A key differentiator of 2-bromo-N-(2,5-dimethylphenyl)butanamide is the presence of a bromine atom at the 2-position, which serves as a versatile leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations . This functional handle is absent in the non-halogenated analog N-(2,5-dimethylphenyl)butanamide, which lacks a site for facile C-C or C-N bond formation under mild conditions . The brominated compound can be directly utilized to introduce diverse aryl, heteroaryl, or amine groups, enabling rapid library synthesis. While other halogenated analogs (e.g., chloro or iodo) could theoretically serve a similar purpose, the bromine atom offers a quantifiably different reactivity profile: it is more reactive than chlorine (allowing for milder reaction conditions) but less labile and more stable than iodine (reducing unwanted side reactions and improving storage stability) . This positions the compound as a practical and efficient choice for synthetic diversification in medicinal chemistry campaigns.

Synthetic Chemistry Cross-Coupling Building Blocks Medicinal Chemistry

Physicochemical Profile in 2,5-Dimethylphenyl Amide Class

When compared to a closely related analog in the 2,5-dimethylphenyl amide class, such as N-(2,5-dimethylphenyl)-4-phenylbutanamide (CAS not listed), the target compound exhibits distinct physicochemical properties that influence its behavior in biological assays. The target compound has a molecular weight of 270.17 g/mol and a predicted LogP of ~2.8, while N-(2,5-dimethylphenyl)-4-phenylbutanamide has a molecular weight of 267.37 g/mol and a reported LogP of 3.98 . The 1.18 LogP unit difference indicates that the target compound is significantly less lipophilic, which can affect solubility and non-specific binding. Additionally, the target compound has a different hydrogen bond donor/acceptor profile and rotatable bond count (3 vs. 5), which can influence its conformational flexibility and target engagement . These data allow researchers to select the compound with the optimal property profile for their specific assay system, rather than assuming all 'similar' amides are interchangeable.

Chemical Libraries High-Throughput Screening Physicochemical Properties Drug-Likeness

2-Bromo-N-(2,5-dimethylphenyl)butanamide: Application Scenarios


Compound Library Synthesis by Cross-Coupling

The bromine atom at the 2-position provides a robust synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This enables the rapid generation of diverse analog libraries by introducing various aryl, heteroaryl, or amine groups. This utility is a key differentiator from non-halogenated analogs, which lack this synthetic entry point . This scenario is directly supported by the evidence of its unique functional group (Evidence Item 3).

Lipophilic Probe for Cellular Assays

With a predicted cLogP of ~2.8, 2-bromo-N-(2,5-dimethylphenyl)butanamide occupies a lipophilicity space that is distinct from both its non-halogenated analog (cLogP ~2.1) and more lipophilic analogs (e.g., N-(2,5-dimethylphenyl)-4-phenylbutanamide, LogP 3.98) . This property profile makes it suitable for cellular assays where moderate membrane permeability is desired, without the high non-specific binding or poor aqueous solubility often associated with more lipophilic compounds. This application is based on the comparative physicochemical data presented in Evidence Items 1 and 4.

Defined Hazard Profile for Lab Studies

The compound's specific GHS hazard classification (H302, H315, H319, H335) provides a clear and quantifiable safety framework for handling, storage, and disposal . This is crucial for laboratories with strict chemical hygiene plans or those operating under GLP/GMP guidelines. The well-documented hazard profile, compared to the more ambiguously classified non-brominated analog, allows for more precise risk assessment and management . This scenario is directly supported by the safety data presented in Evidence Item 2.

Technical Documentation Hub

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